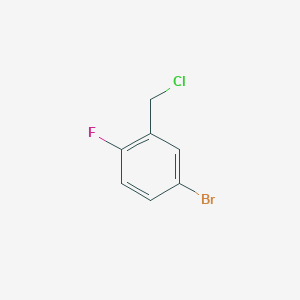

4-Bromo-2-(chloromethyl)-1-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-(chloromethyl)-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXAKUDNMINKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655714 | |

| Record name | 4-Bromo-2-(chloromethyl)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020992-68-0 | |

| Record name | 4-Bromo-2-(chloromethyl)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-(chloromethyl)-1-fluorobenzene physicochemical properties

The classification of this compound as an "Organic Building Block" by major chemical suppliers underscores its primary role as a foundational piece for constructing diverse chemical entities. [3]

References

4-Bromo-2-(chloromethyl)-1-fluorobenzene 1H NMR chemical shifts

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-(chloromethyl)-1-fluorobenzene

Introduction

This compound is a polysubstituted aromatic compound with significant utility as a building block in medicinal chemistry and materials science. Its precise structure, featuring a specific arrangement of halogen and chloromethyl substituents, dictates its reactivity and potential applications. Unambiguous structural confirmation is therefore a critical first step in any research and development endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful and definitive tool for this purpose.

This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data sheet, this document delves into the theoretical underpinnings of the spectrum, explaining the causal relationships between the molecular structure and the observed chemical shifts and coupling patterns. We will construct a predicted spectrum from first principles, outline a robust experimental protocol for data acquisition, and demonstrate how the resulting data serves as a self-validating system for structural verification.

Part 1: Theoretical Prediction and Spectroscopic Analysis

A deep understanding of an NMR spectrum begins before the sample is even placed in the spectrometer. By analyzing the molecule's structure, we can predict the key features of its spectrum, a process that is invaluable for accurate data interpretation.

Molecular Structure and Proton Environments

The subject molecule has a 1,2,4-trisubstituted benzene ring. Due to this substitution pattern, all remaining protons on the aromatic ring are chemically non-equivalent. Additionally, the two protons of the chloromethyl group are chemically equivalent to each other, assuming free rotation. This gives rise to four distinct proton signals in the ¹H NMR spectrum: three in the aromatic region and one corresponding to the benzylic protons.

The key structural features influencing the spectrum are:

-

The Aromatic Ring: The circulation of π-electrons in the benzene ring generates a powerful local magnetic field (ring current) that strongly deshields the attached protons, causing them to resonate at a high chemical shift (downfield)[1][2][3]. The baseline for benzene itself is approximately 7.3 ppm[1].

-

Substituent Effects: Each substituent (Fluorine, Bromine, Chloromethyl) electronically modifies the ring, altering the electron density around each proton and thus its chemical shift. These effects are a combination of induction (through-bond polarization) and resonance (delocalization of π-electrons).

-

Spin-Spin Coupling: Protons on adjacent atoms (and the spin-active ¹⁹F nucleus) interact magnetically, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), provides crucial information about the connectivity and spatial relationships within the molecule.

The Chloromethyl Protons (-CH₂Cl)

The protons of the chloromethyl group (-CH₂Cl) are benzylic, meaning they are attached to a carbon adjacent to the aromatic ring. Protons in such an environment typically appear in the range of 2.2-3.0 ppm if the substituent were a simple methyl group[4]. However, the presence of the highly electronegative chlorine atom on the same carbon atom exerts a strong inductive electron-withdrawing effect. This effect deshields the methylene protons, shifting their resonance significantly downfield. For comparison, the benzylic protons of benzyl chloride itself resonate around 4.5 ppm[5][6]. Therefore, a chemical shift in the 4.5-4.8 ppm range is expected. As there are no adjacent protons, this signal will appear as a sharp singlet .

The Aromatic Protons (H-3, H-5, H-6)

Predicting the shifts of the three aromatic protons requires a systematic analysis of the combined effects of the substituents from their respective positions. We can estimate the chemical shifts using a well-established additive model, starting with the chemical shift of benzene (7.36 ppm) and adding substituent chemical shift (SCS) increments.[7][8]

-

H-3: This proton is ortho to the fluorine, ortho to the chloromethyl group, and meta to the bromine. The fluorine atom's strong electronegativity and resonance effects will significantly influence this position.

-

H-5: This proton is meta to both the fluorine and the chloromethyl group, and ortho to the bromine.

-

H-6: This proton is para to the chloromethyl group, meta to the bromine, and ortho to the fluorine.

The analysis of splitting patterns is equally crucial:

-

Proton-Proton (H-H) Coupling: Ortho coupling (³J_HH) is typically strong (7–10 Hz), while meta coupling (⁴J_HH) is much weaker (2–3 Hz)[7].

-

Proton-Fluorine (H-F) Coupling: The ¹⁹F nucleus (I=1/2) couples to nearby protons. Ortho coupling (³J_HF) is significant (6-10 Hz), meta coupling (⁴J_HF) is smaller (4-8 Hz), and para coupling (⁵J_HF) is the smallest (1-3 Hz).

Based on these principles, we can predict the multiplicity of each aromatic signal:

-

H-6 Signal: Expected to be the most downfield proton due to the deshielding effects of the ortho-fluorine and para-chloromethyl group. It will be split by the ortho H-5 (³J_HH ≈ 8-9 Hz) and the meta fluorine (⁴J_HF ≈ 4-6 Hz), appearing as a doublet of doublets (dd) .

-

H-3 Signal: Also significantly influenced by the ortho-fluorine. It will be split by the meta H-5 (⁴J_HH ≈ 2-3 Hz) and the ortho fluorine (³J_HF ≈ 8-10 Hz), also resulting in a doublet of doublets (dd) .

-

H-5 Signal: This proton is ortho to the bromine. It will be split by the ortho H-6 (³J_HH ≈ 8-9 Hz) and the meta H-3 (⁴J_HH ≈ 2-3 Hz). The coupling to the meta fluorine is often negligible. This signal will appear as a doublet of doublets (dd) .

Summary of Predicted ¹H NMR Data

The predicted spectral parameters for this compound in a standard solvent like CDCl₃ are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| -CH₂Cl | ~4.65 | Singlet (s) | N/A | 2H |

| H-6 | ~7.55 | Doublet of Doublets (dd) | ³J_H5,H6 ≈ 8.7 Hz, ⁴J_H6,F ≈ 4.8 Hz | 1H |

| H-3 | ~7.40 | Doublet of Doublets (dd) | ³J_H3,F ≈ 9.5 Hz, ⁴J_H3,H5 ≈ 2.5 Hz | 1H |

| H-5 | ~7.25 | Doublet of Doublets (dd) | ³J_H5,H6 ≈ 8.7 Hz, ⁴J_H3,H5 ≈ 2.5 Hz | 1H |

Part 2: Experimental Protocol

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and a correctly configured spectrometer.

Sample Preparation

The goal of this protocol is to create a homogeneous, dilute solution of the analyte suitable for high-resolution NMR analysis.

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans without causing issues like peak broadening from aggregation.

-

Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak (~7.26 ppm). TMS provides the internal reference standard, defined as 0.0 ppm, against which all other chemical shifts are measured[9].

-

Dissolution: Cap the vial and gently vortex or swirl until the solid is completely dissolved. A brief sonication may be used if necessary.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid column height is at least 4-5 cm to be properly centered within the spectrometer's detection coils.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer. Causality: Insoluble particles can degrade the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

This procedure describes a standard ¹H NMR experiment on a 400 MHz spectrometer.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field onto the deuterium signal from the CDCl₃ solvent and shim the magnetic field to optimize homogeneity. Causality: Locking ensures the magnetic field remains stable during the experiment, while shimming maximizes spectral resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16. Causality: Sufficient for good signal-to-noise for a sample of this concentration.

-

Relaxation Delay (D1): 2 seconds. Causality: Allows for nearly complete relaxation of protons, ensuring accurate signal integration.

-

Acquisition Time (AQ): ~4 seconds.

-

Spectral Width (SW): 20 ppm (from -2 to 18 ppm). Causality: A wide window ensures all signals, including any potential impurities, are captured.

-

-

Data Processing:

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually to ensure all peaks are in pure absorption mode.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Integrate all signals.

-

Analyze peak multiplicities and measure coupling constants.

-

Part 3: Visualization and Structural Confirmation

The true analytical power of NMR lies in how the distinct pieces of data—chemical shift, integration, and coupling—interlock to provide a single, coherent structural solution.

Logical Workflow for Spectral Assignment

The following diagram illustrates the logical process for assigning the predicted ¹H NMR signals to the molecular structure. This workflow demonstrates the self-validating nature of the data, where each parameter confirms the others.

Caption: Logical workflow for ¹H NMR spectral assignment.

Coupling Network Confirmation

The final layer of validation comes from the network of coupling constants. The measured J-values must be consistent across the coupled partners. For example, the ortho coupling constant ³J_H5,H6 measured from the H-5 signal must be identical to that measured from the H-6 signal. This reciprocal relationship provides irrefutable proof of the proton connectivity. The unique H-F couplings further lock in the assignments relative to the fluorine atom, completing the structural puzzle.

Conclusion

The ¹H NMR spectrum of this compound presents a distinct and highly informative fingerprint. The downfield singlet for the chloromethyl protons, combined with three unique doublet of doublets in the aromatic region, provides immediate confirmation of the core structure. A detailed analysis of the specific chemical shifts and, most importantly, the network of H-H and H-F coupling constants, allows for the unambiguous assignment of every proton. The principles and protocols outlined in this guide empower researchers to not only verify the identity of this key synthetic intermediate but also to confidently assess its purity, ensuring the integrity of their subsequent scientific endeavors.

References

-

Abraham, R. J., et al. (2004). "Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation." Magnetic Resonance in Chemistry, 42(5), 467-477. Available at: [Link][10][11][12]

-

University of Puget Sound. (n.d.). "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." Chemistry LibreTexts. Available at: [Link][7]

-

NMRDB.org. (n.d.). "Benzyl chloride." Available at: [Link][5]

-

Everett Community College. (n.d.). "Short Summary of 1H-NMR Interpretation." Available at: [Link][13]

-

LibreTexts. (2021). "6.6: ¹H NMR Spectra and Interpretation (Part I)." Chemistry LibreTexts. Available at: [Link][4]

-

Doc Brown's Chemistry. (n.d.). "C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum." Available at: [Link][9]

-

Doc Brown's Chemistry. (n.d.). "Benzene's low high resolution H-1 proton nmr spectrum." Available at: [Link][1]

-

University College London. (n.d.). "Chemical shifts." Available at: [Link][8]

-

Abraham, R. J., et al. (2000). "Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes." Journal of the Chemical Society, Perkin Transactions 2, (8), 1615-1629. Available at: [Link][2][3]

-

NMRDB.org. (n.d.). "Predict 1H proton NMR spectra." Available at: [Link][14]

Sources

- 1. benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benzyl chloride [chem.purdue.edu]

- 6. Benzyl chloride(100-44-7) 1H NMR [m.chemicalbook.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. Visualizer loader [nmrdb.org]

Introduction: The Imperative of Unambiguous Structural Assignment

An In-Depth Technical Guide to the ¹³C NMR Peak Assignments of 4-Bromo-2-(chloromethyl)-1-fluorobenzene

In the landscape of drug discovery and materials science, the precise characterization of molecular structure is not merely an academic exercise; it is the bedrock of understanding function, reactivity, and safety. This compound serves as a versatile building block, incorporating several key functional groups whose relative positions are critical for subsequent synthetic transformations. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for elucidating such structures in solution. This guide, written from the perspective of a senior application scientist, provides a comprehensive walkthrough of the principles, experimental protocols, and logical framework required for the complete and unambiguous assignment of the ¹³C NMR spectrum of this molecule. We will move beyond simple data reporting to explain the causality behind our predictions and the self-validating nature of a multi-dimensional NMR approach.

Chapter 1: Foundational Principles & Predictive Analysis

Before any experiment is conducted, a robust hypothesis of the expected spectral features must be formulated. This predictive analysis is grounded in the fundamental principles of substituent effects on aromatic systems.

The Molecular Structure and Numbering Convention

For clarity, we will adhere to the standard IUPAC numbering system for the benzene ring, starting from the carbon bearing the fluorine atom.

Caption: IUPAC Numbering for this compound.

Predicting ¹³C Chemical Shifts from First Principles: An Analysis of Substituent Effects

The chemical shift of each carbon atom is modulated by its local electronic environment. Starting with the baseline chemical shift of benzene (~128.5 ppm), we can estimate the shifts by considering the additive effects of each substituent.

-

Fluorine (at C1): As the most electronegative element, fluorine exerts a powerful deshielding effect on the directly attached carbon (the ipso-carbon, C1), shifting it significantly downfield. This carbon's resonance will also exhibit a large one-bond coupling constant (¹J_CF_), typically >240 Hz, appearing as a doublet in a proton-coupled or undecoupled spectrum.

-

Chloromethyl Group (at C2): The -CH₂Cl group is electron-withdrawing via induction, which deshields the ipso-carbon (C2). The aliphatic carbon of this group is expected to resonate in the 30-50 ppm range.[1][2]

-

Bromine (at C4): While bromine is electronegative, its primary influence on the ipso-carbon's chemical shift (C4) is the "heavy atom effect."[3] The large, polarizable electron cloud of bromine increases spin-orbit coupling, which induces significant shielding, causing an upfield shift relative to what electronegativity alone would suggest.[3][4][5][6]

-

Combined Effects: The interplay of these substituents—the electron-withdrawing fluorine and chloromethyl groups and the electron-donating (by resonance) halogens—will influence the remaining protonated carbons (C3, C5, C6). Their final chemical shifts will be a nuanced balance of inductive and resonance effects.

Tabulated Predicted Chemical Shifts

Based on these principles and data from computational prediction tools, we can establish a set of expected chemical shifts. This table will serve as our initial hypothesis to be tested and confirmed by experimental data.

| Carbon Atom | Substituent | Predicted δ (ppm) | Expected DEPT-135 Phase | Key Expected Couplings |

| C7 (-CH₂) | -Cl | ~40.5 | Negative (CH₂) | - |

| C5 | -H | ~117.2 | Positive (CH) | ³J_CF_ (~8 Hz) |

| C4 | -Br | ~118.0 | Absent (Quaternary) | - |

| C6 | -H | ~129.5 | Positive (CH) | ²J_CF_ (~20 Hz) |

| C2 | -CH₂Cl | ~130.1 | Absent (Quaternary) | ²J_CF_ (~25 Hz) |

| C3 | -H | ~133.4 | Positive (CH) | ³J_CF_ (~5 Hz) |

| C1 | -F | ~160.3 | Absent (Quaternary) | ¹J_CF_ (~245 Hz) |

Table 1: Predicted ¹³C NMR chemical shifts and spectral characteristics for this compound. Note: Shift values are high-quality predictions for illustrative purposes.

Chapter 2: A Self-Validating Experimental Workflow

The core of trustworthy science is a self-validating methodology. In NMR, this is achieved by acquiring a series of linked experiments where the results of one confirm the interpretation of another.

Protocol: Sample Preparation

-

Massing: Accurately weigh 15-20 mg of this compound.

-

Solvation: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and a single, well-characterized solvent residual peak at ~77.16 ppm.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

Protocol: 1D ¹³C and DEPT-135 NMR Acquisition

-

Instrument Setup: Tune and shim the spectrometer for the sample.

-

Standard ¹³C Spectrum: Acquire a proton-decoupled ¹³C{¹H} spectrum. Key parameters include a 90° pulse, a spectral width of ~250 ppm (0-250 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

DEPT-135 Spectrum: Acquire a DEPT-135 spectrum using standard pulse program parameters. This experiment is crucial as it differentiates carbons by the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.[7]

Interpreting 1D Data: Initial Hypotheses and Carbon-Type Identification

The initial ¹³C spectrum should reveal seven distinct carbon signals, as predicted. The DEPT-135 experiment provides the first layer of validation:

-

We expect one negative peak (~40.5 ppm), confirming the assignment of the -CH₂Cl group (C7).

-

We expect three positive peaks in the aromatic region, corresponding to the three -CH- carbons (C3, C5, C6).

-

The remaining three signals, which are absent in the DEPT-135 spectrum, must be the quaternary carbons (C1, C2, C4). This confirms our carbon count and type, validating the first step of our analysis.

Chapter 3: Unambiguous Assignment via 2D Correlation Spectroscopy

While 1D spectra provide the chemical shifts, they do not inherently reveal the connectivity. For this, we employ two-dimensional correlation experiments, which form the cornerstone of a definitive and self-validating assignment.

The Power of Heteronuclear Correlation: HSQC and HMBC Explained

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment produces a 2D map showing correlation peaks between protons and the carbons to which they are directly, physically bonded (a one-bond, ¹J_CH_ correlation). It is the most reliable way to link the ¹H and ¹³C chemical shifts.[8]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (²J_CH_ and ³J_CH_). It is the key experiment for piecing together the molecular skeleton by linking protonated carbons to their quaternary neighbors.[8][9]

Protocol: 2D HSQC and HMBC NMR Acquisition

-

¹H Spectrum: First, acquire a standard 1D proton spectrum to determine the chemical shift range of the protons.

-

HSQC Acquisition: Using a standard pulse sequence, acquire an HSQC spectrum. The spectral width in the ¹³C dimension (F1) should encompass all carbon signals, and the width in the ¹H dimension (F2) should cover all proton signals.

-

HMBC Acquisition: Acquire an HMBC spectrum. This experiment is typically optimized for a long-range coupling constant of around 8 Hz to effectively capture both two- and three-bond correlations.

Step-by-Step Assignment Walkthrough

Step A: Anchoring Assignments with HSQC The HSQC spectrum will show four cross-peaks, definitively linking the proton signals to their attached carbons:

-

The aliphatic protons (~4.7 ppm) will correlate to the negative DEPT-135 peak (~40.5 ppm), confirming this as the -CH₂- group (C7).

-

The three distinct aromatic protons will correlate to the three positive aromatic DEPT-135 peaks, providing three unambiguous CH anchor points.

Step B: Building the Carbon Skeleton with HMBC The HMBC spectrum provides the crucial connectivity data. We can solve the puzzle by starting from our most unique anchor point: the -CH₂- group.

Caption: Key HMBC correlations for unambiguous assignment.

-

Correlations from -CH₂- Protons (H-C7): These protons will show correlations to the carbon they are attached to (C2, a two-bond correlation, ²J) and the adjacent carbons (C1 and C3, three-bond correlations, ³J). This single set of correlations definitively identifies the three carbons surrounding the chloromethyl group: C1 , C2 , and C3 .

-

Correlations from H3: The proton on C3 (H3) will correlate to its neighbors C2 and C4 (²J) and to C1 and C5 (³J). Since we already identified C1, C2, and C3, this new information allows us to definitively assign C4 and C5 .

-

Final Confirmation with H6: The last proton, H6, will correlate to its neighbors C1 and C5 (²J). Seeing these correlations confirms the entire ring assignment is correct. The system is self-validating because the assignment of C5 from the H3 correlations is confirmed by the correlations from H6.

Chapter 4: Data Consolidation and Final Report

The final step is to consolidate all predictive and experimental data into a single, comprehensive table that represents the complete and validated assignment of the ¹³C NMR spectrum.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | DEPT-135 Phase | ¹J_CF_ (Hz) | Key HMBC Correlations (from H) | Final Assignment |

| C7 | ~40.5 | 40.5 | Negative | - | - | -CH₂Cl |

| C5 | ~117.2 | 117.2 | Positive | - | H3, H6 | C5-H |

| C4 | ~118.0 | 118.0 | Absent | - | H3, H5 | C4-Br |

| C6 | ~129.5 | 129.5 | Positive | - | H5 | C6-H |

| C2 | ~130.1 | 130.1 | Absent | - | H-C7, H3 | C2-CH₂Cl |

| C3 | ~133.4 | 133.4 | Positive | - | H-C7 | C3-H |

| C1 | ~160.3 | 160.3 | Absent | ~245 | H-C7, H6, H3 | C1-F |

Table 2: Consolidated data and definitive ¹³C NMR assignments for this compound.

Conclusion

The unambiguous assignment of a molecule like this compound is not achieved by a single experiment but through a logical, multi-layered workflow. By starting with a sound theoretical prediction based on substituent effects, we create a hypothesis. This hypothesis is then systematically tested and validated using a suite of 1D and 2D NMR experiments. The DEPT-135 experiment categorizes the carbons, the HSQC experiment links the proton and carbon frameworks, and the HMBC experiment reveals the ultimate connectivity, creating a web of cross-validating correlations. This rigorous approach ensures the highest level of confidence in the final structural assignment, a non-negotiable requirement for professionals in research and development.

References

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. ResearchGate. [Link]

-

Carbon-13 chemical shift tensors of halobenzenes. Journal of Magnetic Resonance. [Link]

-

Summary of C13-NMR Interpretation. University document. [Link]

-

Interpreting C-13 NMR spectra. Chemguide. [Link]

-

How can I match the peak in proton NMR to metha, ortho or para locations in benzene? ResearchGate. [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. PubMed. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

-

13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

-

Substituent Effects on Benzene Rings. ChemistryViews. [Link]

-

HSQC and HMBC. Columbia University NMR Core Facility. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the FTIR Spectrum Analysis of 4-Bromo-2-(chloromethyl)-1-fluorobenzene

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Bromo-2-(chloromethyl)-1-fluorobenzene, a complex halogenated aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation, experimental methodology, and detailed vibrational mode assignments for this specific molecule.

Introduction: The Role of FTIR in Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for identifying functional groups and elucidating the structure of molecules.[1][2] The method is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes.[1] This absorption pattern creates a unique spectral "fingerprint," providing invaluable information about the molecule's chemical architecture.[3]

For a multifunctional compound like this compound, FTIR spectroscopy is particularly insightful. The molecule's structure incorporates several distinct features: a 1,2,4-trisubstituted benzene ring, a chloromethyl group, and two different halogen substituents (bromine and fluorine) attached directly to the aromatic ring. Each of these components gives rise to characteristic absorption bands in the infrared spectrum, and a thorough analysis allows for a confident structural confirmation.

The analysis of halogenated aromatic compounds can be complex, as the presence of heavy atoms and their positions on the ring can influence the vibrational modes of the benzene ring itself.[4][5][6] This guide will systematically dissect the spectrum, correlating observed absorption bands with their corresponding molecular vibrations.

Molecular Structure:

Caption: Molecular structure of this compound.

Experimental Protocol: Ensuring Data Integrity

The acquisition of a high-quality FTIR spectrum is paramount for accurate analysis. The chosen methodology must ensure a representative and interference-free measurement. Attenuated Total Reflectance (ATR) is often the preferred technique for solid and liquid samples due to its minimal sample preparation requirements and consistency.[2][7][8][9]

Methodology: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR spectroscopy allows for the direct analysis of samples without the need for dilution or creating pellets, which can sometimes introduce contaminants or inconsistencies.[8][10] The technique works by passing an infrared beam through a crystal of high refractive index (e.g., diamond or zinc selenide).[2][11] The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a shallow depth into the sample placed in intimate contact with the crystal.[7][9] This interaction provides the absorption spectrum of the sample's surface layers.[11]

Step-by-Step Protocol:

-

Instrument Preparation: The FTIR spectrometer is powered on and allowed to stabilize. A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental contributions.

-

Sample Application: A small quantity of this compound is placed directly onto the ATR crystal, ensuring complete coverage of the sampling area.

-

Applying Pressure: For solid samples, a pressure clamp is engaged to ensure firm and uniform contact between the sample and the ATR crystal. This is crucial for achieving a strong, high-quality spectrum.[12]

-

Data Acquisition: The sample spectrum is then recorded. Typically, multiple scans (e.g., 16 or 32) are co-added and averaged to improve the signal-to-noise ratio. The spectrum is commonly recorded in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to yield the final infrared spectrum (transmittance or absorbance vs. wavenumber). If necessary, an ATR correction algorithm may be applied to the data, which accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum.[7]

Workflow for ATR-FTIR Analysis:

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Spectral Analysis and Vibrational Mode Assignment

The FTIR spectrum of this compound can be divided into several key regions, each providing specific structural information. The analysis will proceed from higher to lower wavenumbers.

High Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is primarily characterized by C-H stretching vibrations.

-

Aromatic C-H Stretching (3100 cm⁻¹ - 3000 cm⁻¹): The presence of the benzene ring is confirmed by absorption bands in this range.[13][14][15] These peaks are typically of medium to weak intensity and appear at slightly higher frequencies than the C-H stretches of alkanes.[13][14] For this compound, the trisubstituted nature of the ring means there are three adjacent aromatic C-H bonds, which will give rise to one or more sharp peaks in this area.

-

Aliphatic C-H Stretching (3000 cm⁻¹ - 2850 cm⁻¹): The chloromethyl (-CH₂Cl) group introduces aliphatic C-H bonds. These stretching vibrations are expected to appear as distinct peaks just below 3000 cm⁻¹.[16][17] The presence of the electronegative chlorine atom can slightly shift these frequencies.

Mid-Wavenumber Region (2500 cm⁻¹ - 1300 cm⁻¹)

This region contains important information about the aromatic ring and the chloromethyl group.

-

Overtone and Combination Bands (2000 cm⁻¹ - 1665 cm⁻¹): Aromatic compounds display a pattern of weak absorption bands in this region.[13][18] The specific pattern of these "benzene fingers" is highly characteristic of the substitution pattern on the aromatic ring.[18][19] For a 1,2,4-trisubstituted ring, a specific, recognizable pattern of weak peaks is expected.

-

Aromatic C=C Stretching (1600 cm⁻¹ - 1450 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in two or more sharp bands of variable intensity in this range.[13][14][15] Common absorptions are seen near 1600 cm⁻¹ and 1500 cm⁻¹.[15]

-

CH₂ Scissoring (Bending) (approx. 1465 cm⁻¹): The methylene group (-CH₂) in the chloromethyl substituent exhibits a characteristic in-plane bending vibration, known as scissoring, in this area.[20][21][22]

Fingerprint Region (1300 cm⁻¹ - 400 cm⁻¹)

This region is often complex but contains highly diagnostic peaks for the carbon-halogen bonds and out-of-plane bending modes.

-

C-H Wag of the -CH₂X Group (1300-1150 cm⁻¹): Terminal alkyl halides often show a C-H wagging vibration for the -CH₂X group in this range.[23]

-

Aromatic C-F Stretching (approx. 1250 cm⁻¹ - 1000 cm⁻¹): The C-F stretching vibration for aryl fluorides is typically a strong and prominent band. Its exact position is influenced by other substituents on the ring.

-

Aromatic C-H Out-of-Plane Bending (900 cm⁻¹ - 675 cm⁻¹): The out-of-plane ("oop") bending of the remaining C-H bonds on the aromatic ring gives rise to strong absorptions.[13] The position of these bands is highly diagnostic of the substitution pattern. For a 1,2,4-trisubstituted ring, a strong band is generally expected in the 890-800 cm⁻¹ range.[15]

-

C-Cl Stretching (850 cm⁻¹ - 550 cm⁻¹): The stretching vibration of the C-Cl bond in the chloromethyl group is expected in this region.[17][23] This band is often of medium to strong intensity.

-

C-Br Stretching (690 cm⁻¹ - 515 cm⁻¹): The C-Br stretching vibration is found at lower frequencies due to the higher mass of the bromine atom.[23][24] This peak will confirm the presence of the bromo-substituent on the aromatic ring.

Summary of Expected Vibrational Frequencies:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Region | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | High Wavenumber | Confirms the presence of the aromatic ring.[13][14][15] |

| Aliphatic C-H Stretch (-CH₂) | 3000 - 2850 | High Wavenumber | From the chloromethyl group.[16][17] |

| Aromatic Overtone Bands | 2000 - 1665 | Mid-Wavenumber | Weak, but pattern is characteristic of 1,2,4-trisubstitution.[13][18][19] |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Mid-Wavenumber | Typically two or more sharp bands.[13][15] |

| -CH₂- Scissoring (Bending) | ~1465 | Mid-Wavenumber | In-plane bending of the methylene group.[20][21][22] |

| C-H Wag (-CH₂Cl) | 1300 - 1150 | Fingerprint | Characteristic wagging motion of the halomethyl group.[23] |

| Aromatic C-F Stretch | 1250 - 1000 | Fingerprint | Strong, sharp absorption indicating the C-F bond. |

| Aromatic C-H Out-of-Plane Bend | 890 - 800 | Fingerprint | Strong absorption, position is diagnostic for 1,2,4-trisubstitution.[15] |

| C-Cl Stretch (-CH₂Cl) | 850 - 550 | Fingerprint | Confirms the chloromethyl group.[17][23] |

| Aromatic C-Br Stretch | 690 - 515 | Fingerprint | Found at low frequency due to the mass of bromine.[23][24] |

Conclusion

The FTIR spectrum of this compound provides a wealth of structural information, allowing for a definitive identification of the compound. By systematically analyzing the C-H stretching, aromatic overtone, ring stretching, and fingerprint regions, all key functional groups and the specific substitution pattern of the benzene ring can be confirmed. The characteristic absorptions for the aromatic C-H, aliphatic C-H, C=C ring stretches, and the distinct C-F, C-Cl, and C-Br stretching vibrations collectively form a unique spectral fingerprint. This detailed analysis serves as a robust protocol for the quality control and structural verification of this important chemical intermediate in research and development settings.

References

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Michigan State University. Retrieved from [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

-

ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

-

FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]

-

ANALYSIS of the Alternation of Vibration Modes on the Ring STRUCTURE of Mono-Substituted and Di-Substituted Benzene. (2008). MARM-ACS. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Northern Illinois University. Retrieved from [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). Bruker. Retrieved from [Link]

-

Various modes of bending vibration in methylene group (CH 2 ). (n.d.). ResearchGate. Retrieved from [Link]

-

High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. (2025). ResearchGate. Retrieved from [Link]

-

IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). SlideShare. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

-

What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. (2024, July 2). AZoM.com. Retrieved from [Link]

-

Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016, May 1). Spectroscopy Online. Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

4-Bromo-2-chloro-1-fluorobenzene. (n.d.). PubChem. Retrieved from [Link]

-

FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Infrared Spectroscopy and Modes of Vibrations. (n.d.). University of the West Indies. Retrieved from [Link]

-

FTIR Spectrum. (n.d.). University of Maryland. Retrieved from [Link]

-

IR - spectroscopy. (n.d.). Palacký University Olomouc. Retrieved from [Link]

-

IR Tables. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

-

The Benzene Fingers, Part I: Overtone and Combination Bands. (2016, July 1). Spectroscopy Online. Retrieved from [Link]

-

FTIR spectroscopic study of thioanisole and its two halogenated derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Multifunctional Benzene-Based Solid Additive for Synergistically Boosting Efficiency and Stability in Layer-by-Layer Organic Photovoltaics. (n.d.). MDPI. Retrieved from [Link]

-

The FTIR CH 2 scissoring vibration spectra in the region of 1460... (n.d.). ResearchGate. Retrieved from [Link]

-

Determining benzene ring substitution patterns from IR spectra. (n.d.). Spectra Analysis. Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

-

Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

IR Chart. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

Characterization of Benzene Ring Substitution by Infrared Spectra. (n.d.). ACS Publications. Retrieved from [Link]

-

FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. (2025). Chinese Journal of Chemical Physics. Retrieved from [Link]

Sources

- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 2. jascoinc.com [jascoinc.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 7. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 8. mt.com [mt.com]

- 9. agilent.com [agilent.com]

- 10. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 11. azom.com [azom.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. eng.uc.edu [eng.uc.edu]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. spectra-analysis.com [spectra-analysis.com]

- 20. researchgate.net [researchgate.net]

- 21. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 22. researchgate.net [researchgate.net]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Bromo-2-(chloromethyl)-1-fluorobenzene

This technical guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation pattern of 4-Bromo-2-(chloromethyl)-1-fluorobenzene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing the ionization and subsequent fragmentation of this multifaceted molecule. Our approach is grounded in established mechanistic theory and validated by insights from extensive experience with halogenated aromatic compounds.

Introduction: The Structural Context and Analytical Imperative

This compound is a polysubstituted aromatic compound of interest in synthetic organic chemistry, potentially as a building block in the development of novel pharmaceutical agents or functional materials. Its structure presents a unique case for mass spectrometric analysis, featuring three distinct halogen atoms—fluorine, chlorine, and bromine—each with its own influence on the molecule's ionization and fragmentation behavior. Understanding its mass spectral characteristics is paramount for its unambiguous identification in complex reaction mixtures and for quality control purposes. This guide will focus primarily on the fragmentation patterns expected under Electron Ionization (EI), a common and highly informative ionization technique.

The Isotopic Signature: A Foundational Diagnostic Tool

A key feature in the mass spectrum of any compound containing chlorine and bromine is the distinctive isotopic pattern of the molecular ion and its fragments. These patterns arise from the natural abundance of their major isotopes.[1][2]

-

Chlorine: Exists as two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), leading to an approximate 3:1 ratio of the M to M+2 peak for any chlorine-containing ion.[1]

-

Bromine: Has two major isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), resulting in a nearly 1:1 intensity ratio for the M and M+2 peaks of a bromine-containing fragment.[1][3]

For this compound, the molecular ion will exhibit a complex isotopic cluster due to the simultaneous presence of both bromine and chlorine. The expected pattern for the molecular ion (M) will include peaks at M, M+2, and M+4, with relative intensities dictated by the combined probabilities of the isotopic distributions of both halogens.[4]

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon electron ionization, this compound will form a molecular ion (M⁺˙). The initial ionization is most likely to occur through the removal of a non-bonding electron from one of the halogen atoms or a π-electron from the aromatic ring, as these are the highest energy electrons in the molecule.[5] The resulting radical cation is energetically unstable and will undergo a series of fragmentation reactions to yield more stable daughter ions. The principal fragmentation pathways are predicted as follows:

Benzylic Cleavage: The Predominant Initial Fragmentation

The most facile fragmentation is anticipated to be the cleavage of the C-Cl bond in the chloromethyl group. This is a classic benzylic cleavage, which is highly favored due to the formation of a resonance-stabilized benzyl-type carbocation.[6][7]

-

Mechanism: The molecular ion loses a chlorine radical (•Cl) to form the 4-bromo-2-fluorobenzyl cation.

This primary fragment will be a major peak in the spectrum and will still carry the isotopic signature of bromine (a 1:1 ratio for the ion and its +2 isotopologue).

Loss of the Bromine Atom

Another significant fragmentation pathway involves the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br).[3][8][9] While benzylic cleavage is generally more favorable, the loss of bromine from the aromatic ring is also a common fragmentation for bromoaromatic compounds.[10][11]

-

Mechanism: The molecular ion expels a bromine radical, resulting in a 2-(chloromethyl)-1-fluorophenyl cation. This fragment will exhibit the characteristic 3:1 isotopic pattern of a single chlorine atom.

Formation of the Tropylium Ion

Substituted benzyl cations are known to rearrange to the highly stable tropylium ion (C₇H₇⁺) or its substituted analogues.[7][12][13] The initial 4-bromo-2-fluorobenzyl cation can undergo further fragmentation, potentially losing the bromine and fluorine substituents, although the loss of a halogen from the aromatic ring of a fragment ion is less favorable than the initial benzylic cleavage. A more likely pathway to a tropylium-like structure would involve the loss of HBr from the molecular ion or a key fragment.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pattern for molecules containing heteroatoms.[8] In this case, the bond alpha to the aromatic ring (the C-C bond of the chloromethyl group) could cleave. However, the benzylic cleavage leading to the loss of the chlorine radical is expected to be the dominant pathway due to the greater stability of the resulting benzyl cation compared to the phenyl cation that would be formed from alpha-cleavage.

Visualizing the Fragmentation

The following diagram, rendered in DOT language, illustrates the primary predicted fragmentation pathways for this compound.

Caption: Predicted EI fragmentation of this compound.

Tabulated Summary of Expected Key Ions

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and the key characteristics to aid in spectral interpretation. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ³⁵Cl, ⁷⁹Br).

| Ion | Proposed Structure/Formation | m/z (⁷⁹Br, ³⁵Cl) | m/z (⁸¹Br, ³⁵Cl) | m/z (⁷⁹Br, ³⁷Cl) | m/z (⁸¹Br, ³⁷Cl) | Expected Isotopic Pattern |

| Molecular Ion [M]⁺˙ | [C₇H₅BrClF]⁺˙ | 222 | 224 | 224 | 226 | Complex cluster at M, M+2, M+4 |

| [M - Cl]⁺ | Loss of •Cl (Benzylic Cleavage) | 187 | 189 | - | - | 1:1 ratio (due to Bromine) |

| [M - Br]⁺ | Loss of •Br | 143 | - | 145 | - | 3:1 ratio (due to Chlorine) |

| [M - CH₂Cl]⁺ | Loss of •CH₂Cl | 173 | 175 | - | - | 1:1 ratio (due to Bromine) |

| [C₆H₃FBr]⁺ | Phenyl cation fragment | 173 | 175 | - | - | 1:1 ratio (due to Bromine) |

| [C₆H₄F]⁺ | Fluorophenyl cation | 95 | - | - | - | Single peak |

Experimental Protocol for Mass Spectrometric Analysis

To acquire a high-quality mass spectrum of this compound, the following experimental setup using a Gas Chromatography-Mass Spectrometry (GC-MS) system with a quadrupole analyzer is recommended.

Sample Preparation

-

Prepare a stock solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL for GC-MS analysis.

GC-MS Parameters

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: Set appropriately to avoid filament damage from the solvent peak (e.g., 3 minutes).

-

Data Analysis

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Analyze the isotopic cluster of the molecular ion to confirm the presence of both bromine and chlorine.

-

Identify the major fragment ions and compare them to the predicted fragmentation pathways outlined in this guide.

Workflow for Spectral Interpretation

The following diagram outlines a logical workflow for the interpretation of the acquired mass spectrum.

Caption: A stepwise workflow for interpreting the mass spectrum.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by a prominent benzylic cleavage, resulting in the loss of a chlorine radical. The resulting spectrum will be rich in information, with the isotopic patterns of bromine and chlorine serving as definitive markers for the presence of these halogens in the molecular ion and its fragments. By following the experimental protocol and interpretation workflow detailed in this guide, researchers can confidently identify and characterize this compound, ensuring the integrity of their scientific investigations.

References

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

-

Sparkl. Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak. [Link][2]

-

Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl. [Link][3]

-

University of Colorado, Boulder. Elements With More Abundant Heavy Isotopes. [Link][4]

-

NIST. Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. NIST Chemistry WebBook. [Link][14]

-

Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link][8]

-

Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry. [Link][6]

-

NIH National Library of Medicine. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [Link][12]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][15]

-

Ouellette, R. J., & Rawn, J. D. (2018). Organic Chemistry: Structure, Mechanism, and Synthesis. Elsevier. [Link][13]

-

NIST. 1-Bromo-4-chloro-2-fluorobenzene. NIST Chemistry WebBook. [Link][16]

-

University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link][5]

-

ResearchGate. Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. [Link][17]

-

Scribd. Halogen Fragmentation in Mass Spectrometry. [Link][9]

-

NIST. Benzene, 1-(chloromethyl)-4-fluoro-. NIST Chemistry WebBook. [Link][18]

-

YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link][7]

-

NIST. p-Bromofluorobenzene. NIST Chemistry WebBook. [Link][19]

-

PubChem. 4-Bromo-2-(bromomethyl)-1-fluorobenzene. [Link][20]

-

NIST. 2-Bromo-4-fluoro-1-dichloromethyldimethylsilyloxybenzene. NIST Chemistry WebBook. [Link][21]

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. thiele.ruc.dk [thiele.ruc.dk]

- 6. ugto.mx [ugto.mx]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. whitman.edu [whitman.edu]

- 14. Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)- [webbook.nist.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 1-Bromo-4-chloro-2-fluorobenzene [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. Benzene, 1-(chloromethyl)-4-fluoro- [webbook.nist.gov]

- 19. p-Bromofluorobenzene [webbook.nist.gov]

- 20. 4-Bromo-2-(bromomethyl)-1-fluorobenzene | C7H5Br2F | CID 13553295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 2-Bromo-4-fluoro-1-dichloromethyldimethylsilyloxybenzene [webbook.nist.gov]

The Synthetic Cornerstone: A Technical Guide to 4-Bromo-2-(chloromethyl)-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-bromo-2-(chloromethyl)-1-fluorobenzene, a key reagent in modern synthetic chemistry. We will explore its nomenclature, physicochemical properties, and critically, its applications in the synthesis of complex molecules, particularly within the pharmaceutical industry. The protocols and mechanistic insights described herein are grounded in established chemical principles to ensure reproducibility and scalability.

Nomenclature and Identification

Precise identification of chemical entities is fundamental. This compound is known by several names in the literature and commercial catalogs. Understanding these synonyms is crucial for effective information retrieval.

The systematic IUPAC name for this compound is This compound . However, a variety of other identifiers are commonly used.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 1020992-68-0[1][2] |

| Molecular Formula | C7H5BrClF[1] |

| Molecular Weight | 223.47 g/mol [1] |

| Synonyms | Benzene, 4-bromo-2-(chloromethyl)-1-fluoro-[1] |

| CTK8A9024 | |

| MolPort-004-410-802 | |

| ACMC-209807 | |

| ANW-14645 | |

| AKOS000261915 | |

| AK-93633 | |

| BD231014 | |

| KB-240531 | |

| I01-10955 | |

| MDL Number | MFCD11156107[2] |

It is imperative to distinguish this compound from its isomers, such as 1-bromo-4-(chloromethyl)-2-fluorobenzene, which will exhibit different reactivity and lead to alternative products.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any experimental setting.

Table 2: Physicochemical Properties and Safety Information

| Property | Value | Source |

| Appearance | White to off-white solid or powder | --- |

| Purity | Typically ≥98% | [1][2] |

| Storage Temperature | 2-8°C[3] | [3] |

| InChIKey | JKXAKUDNMINKEU-UHFFFAOYSA-N | --- |

| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | --- |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. | --- |

The chloromethyl group imparts a benzylic halide character, making the compound a potent lachrymator and irritant. All manipulations should be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Synthetic Utility and Mechanistic Considerations

This compound is a versatile building block due to its orthogonal reactive sites. The brominated aromatic ring and the benzylic chloride offer distinct opportunities for sequential chemical transformations.

-

The Benzylic Chloride Handle : The chloromethyl group is an excellent electrophilic site, readily participating in nucleophilic substitution reactions (SN2). This allows for the introduction of a wide array of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. The fluorine atom at the ortho position can influence the reactivity of the benzylic position through electronic effects.

-

The Aryl Bromide Handle : The bromo-substituent is a classic precursor for metal-catalyzed cross-coupling reactions. Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings are all viable transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This functionality is typically addressed after manipulation of the chloromethyl group.

Workflow for Sequential Functionalization

A common synthetic strategy involves the initial reaction at the more labile chloromethyl position, followed by a cross-coupling reaction at the aryl bromide. This approach minimizes potential side reactions and allows for the construction of complex molecular architectures.

Caption: Sequential functionalization workflow for this compound.

Experimental Protocols

The following protocols are illustrative examples of how this compound can be utilized in synthesis.

Protocol: SN2 Displacement with a Phenolic Nucleophile

This procedure details the etherification of a phenol with this compound.

Materials:

-

This compound

-

Substituted Phenol (e.g., 4-methoxyphenol)

-

Potassium Carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Magnesium Sulfate (MgSO4), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol: Suzuki Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki coupling of the resulting ether with an arylboronic acid.

Materials:

-

Product from Protocol 4.1

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

-

SPhos (0.04 eq)

-

Potassium phosphate (K3PO4), aqueous solution (2 M)

-

Toluene, degassed

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a Schlenk flask, add the product from Protocol 4.1 (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

-

Evacuate and backfill the flask with an inert atmosphere three times.

-

Add degassed toluene and the aqueous potassium phosphate solution.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its distinct reactive sites allow for a predictable and controlled approach to the synthesis of complex molecules. A comprehensive understanding of its properties, safe handling procedures, and reactivity is essential for its successful application in research and development. The methodologies outlined in this guide provide a solid foundation for the use of this reagent in the pursuit of novel chemical entities.

References

- This compound, 98% Purity, C7H5BrClF, 10 grams.

- This compound. Apollo Scientific.

- This compound. ChemicalBook.

Sources

An In-depth Technical Guide to 5-Bromo-2-fluorobenzyl Chloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-fluorobenzyl chloride, a key building block in modern organic synthesis. With its unique substitution pattern, this reagent offers a valuable platform for the development of novel pharmaceuticals and advanced materials. This document delves into its physicochemical properties, spectroscopic characterization, synthesis, reactivity, and safe handling, offering field-proven insights to empower researchers in their synthetic endeavors.

Core Molecular Attributes and Physicochemical Properties

5-Bromo-2-fluorobenzyl chloride possesses a distinct molecular architecture that dictates its reactivity and utility. The presence of a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzyl chloride backbone creates a unique electronic environment, influencing the reactivity of the benzylic chloride.

While specific experimental data for 5-Bromo-2-fluorobenzyl chloride is not extensively reported in publicly available literature, we can extrapolate its properties from closely related isomers and analogues. For instance, the isomeric 4-Bromo-2-fluorobenzyl chloride is a liquid at room temperature with a refractive index of 1.56 and a specific gravity of 1.65[1]. It is reasonable to expect 5-Bromo-2-fluorobenzyl chloride to exhibit similar physical characteristics.

Table 1: Estimated Physicochemical Properties of 5-Bromo-2-fluorobenzyl Chloride

| Property | Estimated Value | Notes |

| Molecular Formula | C₇H₅BrClF | |

| Molecular Weight | 223.47 g/mol | |

| Appearance | Colorless to pale yellow liquid | Based on analogous compounds. |

| Melting Point | Not available | Likely below room temperature. |

| Boiling Point | Not available | |

| Density | ~1.6-1.7 g/mL | Estimated from isomers. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, toluene). Insoluble in water. |

Synthesis of 5-Bromo-2-fluorobenzyl Chloride: A Proposed Route

Experimental Protocol: Synthesis of 5-Bromo-2-fluorobenzyl Chloride

Disclaimer: This protocol is a proposed method based on standard organic chemistry transformations and has not been experimentally validated for this specific substrate. Appropriate safety precautions must be taken.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-bromo-2-fluorobenzyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, 5 mL/mmol).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reagent: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution via the dropping funnel over 20 minutes. A catalytic amount of pyridine (0.1 eq) can be added to facilitate the reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization: The Analytical Fingerprint

A thorough analytical characterization is paramount to confirm the identity and purity of the synthesized 5-Bromo-2-fluorobenzyl chloride. The following section outlines the expected spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (CH₂Cl) in the range of 4.6-4.8 ppm. The aromatic region will display a complex multiplet pattern for the three aromatic protons, influenced by coupling to the fluorine atom.

¹³C NMR: The carbon NMR spectrum will provide valuable information on the carbon skeleton. The benzylic carbon (CH₂Cl) is expected to resonate around 45-50 ppm. The aromatic region will show six distinct signals, with their chemical shifts and C-F coupling constants being diagnostic.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

C-H stretch (aromatic): ~3050-3100 cm⁻¹

-

C-H stretch (aliphatic, CH₂Cl): ~2920-2980 cm⁻¹

-

C=C stretch (aromatic): ~1470-1600 cm⁻¹

-

C-Cl stretch: ~650-800 cm⁻¹

-

C-F stretch: ~1200-1250 cm⁻¹

-

C-Br stretch: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition. Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. The M+ peak will be accompanied by M+2 and M+4 peaks, with relative intensities determined by the natural abundance of the ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

Expected Fragmentation: The primary fragmentation pathway is expected to be the loss of the chlorine radical to form the stable 5-bromo-2-fluorobenzyl cation.

Reactivity and Synthetic Applications

5-Bromo-2-fluorobenzyl chloride is a versatile electrophile that readily participates in nucleophilic substitution reactions. The benzylic chloride is a good leaving group, and the carbon atom is activated towards nucleophilic attack.

This reactivity makes it a valuable reagent for introducing the 5-bromo-2-fluorobenzyl moiety into a wide range of molecules. This is particularly relevant in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[2].

Common nucleophiles that react with 5-Bromo-2-fluorobenzyl chloride include:

-

Amines: to form secondary or tertiary amines.

-

Alcohols and Phenols: to form ethers.

-

Thiols: to form thioethers.

-

Cyanide: to form nitriles.

-

Azide: to form azides, which can be further transformed into amines.

The choice of reaction conditions (solvent, temperature, and base) will depend on the specific nucleophile and the desired outcome.

Safety and Handling

As with all reactive benzyl halides, 5-Bromo-2-fluorobenzyl chloride must be handled with appropriate safety precautions. It is expected to be a corrosive and lachrymatory substance.

Table 2: Key Safety Information

| Hazard | Precaution |

| Corrosive | Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. |

| Lachrymator | Substance which increases the flow of tears. Handle in a well-ventilated fume hood. |

| Toxicity | Harmful if swallowed or inhaled. Avoid breathing vapors. |

Handling and Storage:

-

Always handle 5-Bromo-2-fluorobenzyl chloride in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

5-Bromo-2-fluorobenzyl chloride is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties and reactivity allow for the efficient construction of complex molecular architectures. While detailed experimental data for this specific isomer is limited, this guide provides a comprehensive overview of its expected properties, a plausible synthetic route, and key characterization data based on sound scientific principles and data from closely related compounds. As with any reactive chemical, it is imperative to handle 5-Bromo-2-fluorobenzyl chloride with the utmost care and to adhere to all recommended safety procedures.

References

-

AccelaChem. (n.d.). 2-Bromo-5-fluorobenzyl Chloride. Retrieved from [Link]

-

AOBChem USA. (n.d.). 5-Bromo-2-fluorobenzoyl chloride. Retrieved from [Link]

- Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 133(43), 17302–17314.

-

PubChem. (n.d.). 2-Chlorobenzyl chloride. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 5-Bromo-2-fluorobenzoyl chloride. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Diverse Applications of 5-Bromo-2-chlorobenzotrifluoride in Modern Chemistry. Retrieved from [Link]

-

Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. Retrieved from [Link]

- Nishikata, T., et al. (2020). Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis. Organic Letters, 22(15), 6043–6047.

-

NIST. (n.d.). Benzyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride. Retrieved from [Link]

- Kennedy, D. A., & Sharp, D. W. A. (2019). 4-Chlorobenzyl Chloride. Molbank, 2019(4), M1089.

-

Kennedy, D. A., & Sharp, D. W. A. (2019). 4-Chlorobenzyl Chloride. ResearchGate. Retrieved from [Link]

-

ChemBK. (2024). 5-BROMO-2-METHOXYBENZENESULPHONYL CHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Power of Precision: 2-Bromo-5-fluorobenzyl Bromide in Pharmaceutical Synthesis. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing High-Quality 2-Bromo-5-fluorobenzyl Alcohol for Your Synthesis Needs. Retrieved from [Link]

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.

- Khan, I., et al. (2022). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Frontiers in Chemistry, 10, 868931.

- Zhang, J., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Organic Process Research & Development, 26(9), 2668–2676.

- Vishnu, T., et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity, 26(6), 3369–3385.

Sources

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-2-(chloromethyl)-1-fluorobenzene

Abstract